molecular formula C12H10Cl2N2O B1305122 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine CAS No. 81066-60-6

3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine

Cat. No.: B1305122
CAS No.: 81066-60-6
M. Wt: 269.12 g/mol
InChI Key: VOTVZLZLBKYLNJ-UHFFFAOYSA-N
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Description

3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine is an organic compound with the molecular formula C12H10Cl2N2O. It is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position and a 3,4-dichlorobenzyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine typically involves the reaction of 2-amino-3-hydroxypyridine with 3,4-dichlorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine derivative is replaced by the 3,4-dichlorobenzyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as mitogen-activated protein kinase 14 and leukotriene A-4 hydrolase, which play crucial roles in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including inflammation and cell proliferation .

Comparison with Similar Compounds

  • 2-Amino-3-hydroxypyridine
  • 3-Methoxypyridine
  • 2-Amino-3-methoxypyridine
  • 2-Amino-3-benzyloxypyridine
  • 2-Amino-pyridin-3-ol hydrochloride
  • 2-Amino-3-ethoxypyridine

Uniqueness: 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTVZLZLBKYLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384199
Record name 3-[(3,4-dichlorobenzyl)oxy]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81066-60-6
Record name 3-[(3,4-dichlorobenzyl)oxy]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-(3,4-dichlorobenzyloxy)-2-methylimidazo[1,2-a]-pyridine and 8-(4-chlorobenzyloxy)-2-methylimidazo[1,2-a]pyridine.
Name
8-(3,4-dichlorobenzyloxy)-2-methylimidazo[1,2-a]-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-(4-chlorobenzyloxy)-2-methylimidazo[1,2-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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